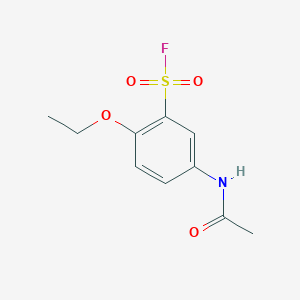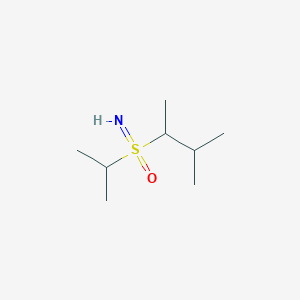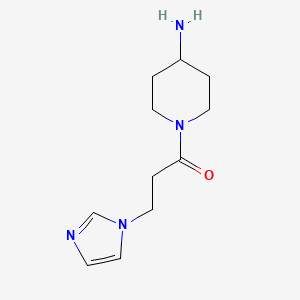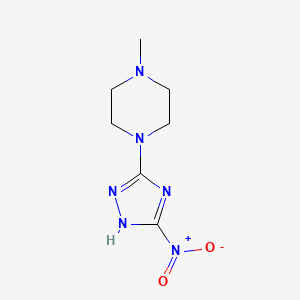
5-Acetamido-2-ethoxybenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-ethoxybenzenesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The compound’s structure consists of an acetamido group, an ethoxy group, and a benzenesulfonyl fluoride moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-ethoxybenzenesulfonyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with 5-acetamido-2-ethoxybenzenesulfonic acid.
Fluorination: The sulfonic acid group is converted to a sulfonyl fluoride group using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions
Industrial Production Methods
In an industrial setting, the production of sulfonyl fluorides, including this compound, can be achieved through a one-pot synthesis method. This method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-ethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which have various applications in chemical biology and medicinal chemistry .
Scientific Research Applications
5-Acetamido-2-ethoxybenzenesulfonyl fluoride has several scientific research applications, including:
Chemical Biology: The compound is used as a chemical probe for labeling and studying protein binding sites.
Medicinal Chemistry: It is employed in the design of covalent inhibitors for enzymes, particularly those with nucleophilic active sites such as serine proteases.
Fluorescent Probes: The compound can be used to develop fluorescent probes for detecting specific biomolecules in biological systems.
Material Science: It is utilized in the synthesis of functional materials with unique properties, such as fluorinated polymers for advanced biomedical applications.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-ethoxybenzenesulfonyl fluoride involves its reactivity with nucleophilic residues in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with amino acids such as serine, lysine, and tyrosine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying protein dynamics and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-methoxybenzenesulfonyl fluoride: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties and used in chemical biology.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
Uniqueness
5-Acetamido-2-ethoxybenzenesulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ethoxy group provides different steric and electronic properties compared to similar compounds, potentially leading to unique interactions with biological targets and applications in various fields.
Properties
Molecular Formula |
C10H12FNO4S |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-acetamido-2-ethoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C10H12FNO4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
SQDWHPKMTBYWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13211628.png)
![5-({[(Benzyloxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid](/img/structure/B13211631.png)

![4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol](/img/structure/B13211643.png)
![2-(2-Methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13211651.png)


![2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13211672.png)
